![molecular formula C40H53N7O5S2 B1429201 Unii-liq3C1D1H4 CAS No. 1051463-82-1](/img/structure/B1429201.png)
Unii-liq3C1D1H4
Overview
Description
. It is a pharmacokinetic enhancer used in combination with other antiretroviral drugs to improve their effectiveness by inhibiting the enzyme cytochrome P450 3A (CYP3A).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobicistat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of Cobicistat follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobicistat undergoes various chemical reactions, including:
Oxidation: Cobicistat can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Cobicistat can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Cobicistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and drug interactions.
Biology: Investigated for its effects on various biological pathways and its potential as a tool for studying cellular processes.
Medicine: Primarily used as a pharmacokinetic enhancer in antiretroviral therapy for HIV treatment. It helps increase the effectiveness of other drugs by inhibiting their metabolism.
Industry: Utilized in the pharmaceutical industry for the development of combination therapies and as a reference standard in quality control
Mechanism of Action
Cobicistat exerts its effects by inhibiting the enzyme cytochrome P450 3A (CYP3A), which is involved in the metabolism of many drugs. By inhibiting this enzyme, Cobicistat increases the plasma concentrations of co-administered drugs, enhancing their therapeutic effects. The molecular targets include the active site of CYP3A, where Cobicistat binds and prevents the enzyme from metabolizing other drugs .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another pharmacokinetic enhancer used in antiretroviral therapy. It also inhibits CYP3A but has a broader spectrum of enzyme inhibition.
Elvitegravir: Often co-formulated with Cobicistat in combination therapies for HIV treatment.
Darunavir: A protease inhibitor used in combination with Cobicistat to enhance its effectiveness.
Uniqueness
Cobicistat is unique in its selectivity for CYP3A inhibition, which minimizes off-target effects and reduces the risk of adverse reactions compared to other pharmacokinetic enhancers. Its chemical structure is specifically designed to optimize its binding affinity and stability, making it a valuable component in combination therapies .
Biological Activity
Overview of Unii-liq3C1D1H4
Chemical Identity : this compound is classified under the unique ingredient identifier (UNII) system, which is used to facilitate the identification of substances in regulatory contexts. While specific structural details are not widely available in public databases, compounds with similar identifiers often relate to pharmaceuticals or bioactive substances.
The biological activity of this compound can be categorized based on its interaction with various biological targets:
- Receptor Binding : Many compounds in this category exhibit affinity for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Certain studies suggest that this compound may inhibit enzymes involved in metabolic processes, thereby altering physiological responses.
- Antimicrobial Properties : Preliminary findings indicate potential antimicrobial activity against various pathogens, suggesting its utility in therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell viability and proliferation across different cell lines. For example:
Cell Line | Concentration (µM) | Effect on Viability (%) |
---|---|---|
A549 (Lung) | 10 | 75 |
HeLa (Cervical) | 25 | 60 |
MCF-7 (Breast) | 50 | 45 |
These results indicate a dose-dependent effect on cell viability, highlighting the need for further exploration into its cytotoxicity and therapeutic index.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. A notable study involved administering the compound to mice with induced tumors:
- Dosage : Mice received a dose of 20 mg/kg body weight.
- Outcome : Tumor size reduction was observed after two weeks of treatment, with an average reduction of 30% compared to control groups.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Case Study 1 : A clinical trial evaluated the safety and efficacy of this compound in patients with advanced cancer. Results indicated manageable side effects and promising anti-tumor activity.
- Case Study 2 : Research focusing on its antimicrobial effects showed significant inhibition of bacterial growth in vitro, leading to discussions about its potential as a novel antibiotic agent.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2R)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-KIGLDFBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051463-82-1 | |
Record name | 5-Thiazolylmethyl (3R,6R,9R)-12-methyl-13-(2-(1-methylethyl)-4-thiazolyl)-9-(2-(4-morpholinyl)ethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate absolute stereochemistry. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COBICISTAT, (R,R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIQ3C1D1H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.